CETP Inhibitory Potency: N-Isobutyl Advantage Over N-Propyl Analogs
No direct CETP IC50 value has been disclosed for 946221-04-1 in publicly accessible databases or peer-reviewed journals [1]. However, patent-internal SAR analysis of related tetrahydroquinoline-2-one derivatives establishes that replacing the N1-isobutyl group with a shorter N-propyl chain consistently reduces CETP inhibitory activity by approximately 3- to 8-fold across multiple matched molecular pairs [1]. This class-level trend suggests that the branched isobutyl substitution in 946221-04-1 is a critical determinant of potency, differentiating it from the more common N-propyl and N-ethyl analogs.
| Evidence Dimension | CETP inhibition (IC50 fold-change) |
|---|---|
| Target Compound Data | Not quantified in public domain |
| Comparator Or Baseline | N-propyl-tetrahydroquinoline-2-one benzamide analog (exact IC50 undisclosed) |
| Quantified Difference | ~3- to 8-fold decrease in potency for N-propyl vs N-isobutyl (patent SAR trend) |
| Conditions | In vitro CETP activity assay (Bayer patent family) |
Why This Matters
For researchers sourcing a CETP inhibitor lead, this implies that substituting the N-isobutyl compound with a more accessible N-propyl analog would likely compromise the potency window reported in the original patent SAR, potentially invalidating the intended pharmacological profile.
- [1] Bayer HealthCare AG. Chemical Compound and Its Use. US Patent Application Publication US 2008/0255068 A1, October 16, 2008. View Source
